CYP Enzyme Inhibition Selectivity Fingerprint Across Human and Rat Isoforms
While direct experimental data for this compound are not yet published, structurally analogous 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives bearing a 2,4-dichlorobenzoyl group have been screened in liver microsome assays. In rat liver microsomes, a compound sharing the identical core and substitution pattern showed a Ki of 52.6 µM against CYP3A2, 127 µM against CYP1A2, and 179 µM against CYP2D1 [1]. In human liver microsomes, a closely related derivative exhibited an IC₅₀ of 5.5 µM against CYP3A4/5 [2]. Compared with mono‑chlorophenyl analogues that are predicted to be more metabolically labile, the 2,4‑dichloro substitution is expected to confer a distinct CYP interaction profile that can be exploited for structure‑based DDI risk mitigation [3].
| Evidence Dimension | CYP enzyme inhibition (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Predicted profile based on direct 2,4-dichloro analogues: Ki (rat CYP3A2) ~52.6 µM; Ki (rat CYP1A2) ~127 µM; Ki (rat CYP2D1) ~179 µM; IC₅₀ (human CYP3A4/5) ~5.5 µM |
| Comparator Or Baseline | 2‑Chlorophenyl analogue: predicted lower metabolic stability and different CYP isozyme inhibition pattern (quantitative data not publicly available for the exact comparator) |
| Quantified Difference | No head‑to‑head data exist; the stated values are extrapolated from the closest measured analogues. The 2,4‑dichloro pattern is predicted to reduce CYP3A4/5 affinity relative to mono‑chloro variants based on electronic effects. |
| Conditions | Rat liver microsomes (CYP3A2/CYP1A2/CYP2D1); human liver microsomes ± NADPH pre‑incubation (CYP3A4/5) |
Why This Matters
A quantitative CYP inhibition fingerprint informs early DDI risk assessment and allows prioritisation of the 2,4‑dichloro derivative over mono‑halogenated analogues when CYP3A4‑mediated metabolism is a concern.
- [1] BindingDB entry BDBM50592756; Ki values for inhibition of rat CYP3A2, CYP1A2, CYP2D1 by a 2,4-dichlorophenyl-containing imidazo-benzimidazole derivative. Qingdao University Medical College / ChEMBL. Accessed via BindingDB.org. View Source
- [2] BindingDB entry BDBM50538344; IC₅₀ for inhibition of human CYP3A4/5 by a related 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivative. ChEMBL4633246. Accessed via BindingDB.org. View Source
- [3] Chino A, Honda S, Morita M, et al. Synthesis, SAR study, and biological evaluation of novel 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives as phosphodiesterase 10A inhibitors. Bioorg Med Chem. 2019;27(16):3692-3706. doi:10.1016/j.bmc.2019.07.010 View Source
